molecular formula C14H20N2O2S B11845759 2-(Benzylsulfonyl)-2,7-diazaspiro[4.4]nonane

2-(Benzylsulfonyl)-2,7-diazaspiro[4.4]nonane

Cat. No.: B11845759
M. Wt: 280.39 g/mol
InChI Key: SPXCKQLJNJZQRZ-UHFFFAOYSA-N
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Description

2-(Benzylsulfonyl)-2,7-diazaspiro[4.4]nonane is a compound of interest in various fields of chemistry and pharmacology. This compound features a unique spirocyclic structure, which is known for its stability and potential biological activity. The presence of the benzylsulfonyl group adds to its chemical versatility, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylsulfonyl)-2,7-diazaspiro[4.4]nonane typically involves the reaction of a suitable diazaspiro compound with a benzylsulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the purification process might include crystallization or chromatography techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylsulfonyl)-2,7-diazaspiro[4.4]nonane can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the sulfonyl group, yielding a simpler diazaspiro compound.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Various halides or organometallic reagents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfone derivatives, while reduction could produce simpler diazaspiro compounds.

Scientific Research Applications

2-(Benzylsulfonyl)-2,7-diazaspiro[4.4]nonane has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s stability and unique structure make it a candidate for studying enzyme interactions and protein binding.

    Medicine: It has potential as a pharmacophore in the development of new drugs, particularly for neurological disorders.

    Industry: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which 2-(Benzylsulfonyl)-2,7-diazaspiro[4.4]nonane exerts its effects is primarily through its interaction with biological targets such as enzymes or receptors. The benzylsulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting or modulating their activity. This interaction can affect various molecular pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,6-Dioxaspiro[4.4]nonane: Another spirocyclic compound with different functional groups.

    1,3,7-Triazaspiro[4.4]nonane-2,4-dione: A spirocyclic compound with a triaza core and different substituents.

Uniqueness

2-(Benzylsulfonyl)-2,7-diazaspiro[4.4]nonane is unique due to the presence of the benzylsulfonyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C14H20N2O2S

Molecular Weight

280.39 g/mol

IUPAC Name

2-benzylsulfonyl-2,7-diazaspiro[4.4]nonane

InChI

InChI=1S/C14H20N2O2S/c17-19(18,10-13-4-2-1-3-5-13)16-9-7-14(12-16)6-8-15-11-14/h1-5,15H,6-12H2

InChI Key

SPXCKQLJNJZQRZ-UHFFFAOYSA-N

Canonical SMILES

C1CNCC12CCN(C2)S(=O)(=O)CC3=CC=CC=C3

Origin of Product

United States

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